molecular formula C19H19N3O3S2 B2893586 (E)-N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide CAS No. 1164518-03-9

(E)-N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide

Cat. No. B2893586
M. Wt: 401.5
InChI Key: VSVFIVJFLZPKAI-QJGFGJJLSA-N
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Description

The compound appears to contain several functional groups including an acetamido group, a methoxyethyl group, a benzothiazole group, and a thiophen group . These groups are common in many organic compounds and have various properties and reactivities.


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the acetamido group can participate in acylation reactions, and the benzothiazole group can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar groups like acetamido can make the compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Antioxidant Activity

Benzothiazoles, including derivatives similar to the specified compound, have shown significant antioxidant activity. For example, benzothiazole-isothiourea derivatives exhibited high free radical scavenging activity, beneficial in counteracting oxidative stress in biological systems (Cabrera-Pérez et al., 2016).

Antimicrobial Activity

Novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides have been synthesized and evaluated for their antimicrobial activity. These compounds displayed potent antimicrobial properties against various bacterial and fungal species, including human pathogens and food contaminants (Incerti et al., 2017).

Antitumor Activity

2-(4-Aminophenyl)benzothiazole derivatives, related to the specified compound, have shown considerable anticancer activity against various cancer cell lines. Their structure and activity relationship has been a subject of research, indicating their potential in cancer treatment (Yurttaş et al., 2015).

Anti-Inflammatory Properties

Benzothiazole derivatives have been found to inhibit cell adhesion mediated by E-selectin, ICAM-1, and VCAM-1. These properties suggest potential anti-inflammatory applications, as they can decrease the adherence of neutrophils to activated endothelial cells (Boschelli et al., 1995).

Synthesis of Heterocyclic Compounds

Compounds similar to the specified benzothiazole have been used in the synthesis of various heterocyclic compounds, demonstrating their versatility in chemical synthesis and potential applications in developing new pharmaceuticals (Obydennov et al., 2017).

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Without specific data, it’s difficult to provide information on the safety and hazards of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action in biological systems .

properties

IUPAC Name

(E)-N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-13(23)20-14-5-7-16-17(12-14)27-19(22(16)9-10-25-2)21-18(24)8-6-15-4-3-11-26-15/h3-8,11-12H,9-10H2,1-2H3,(H,20,23)/b8-6+,21-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVFIVJFLZPKAI-OQORLTAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CS3)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CS3)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide

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